Isopropyl 2-amino-5-iodobenzoate
Description
Isopropyl 2-amino-5-iodobenzoate (CAS No. 1131605-44-1) is an iodinated aromatic ester derivative characterized by a 2-amino-5-iodobenzoic acid backbone modified with an isopropyl ester group. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 305.11 g/mol. The compound features three key functional groups: an amino (-NH₂) substituent at the 2-position, an iodine atom at the 5-position of the benzene ring, and an isopropyl ester moiety.
Properties
CAS No. |
1131605-44-1 |
|---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
propan-2-yl 2-amino-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
YQKSBDZXCUWACI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Isopropyl 2-Amino-5-Iodobenzoate and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| This compound | 1131605-44-1 | C₁₀H₁₂INO₂ | 305.11 | Amino, Iodo, Isopropyl ester |
| Methyl 2-amino-5-iodobenzoate | 77317-55-6 | C₈H₈INO₂ | 277.06 | Amino, Iodo, Methyl ester |
| Benzyl 2-amino-5-iodobenzoate | 1131605-45-2 | C₁₄H₁₂INO₂ | 353.16 | Amino, Iodo, Benzyl ester |
| Isopropyl 2-amino-5-bromobenzoate | – | C₁₀H₁₂BrNO₂ | ~258.11* | Amino, Bromo, Isopropyl ester |
| Isopropyl 5-bromo-2-hydroxybenzoate | – | C₁₀H₁₁BrO₃ | ~271.10* | Hydroxy, Bromo, Isopropyl ester |
*Note: Asterisked molecular weights are calculated based on atomic masses (Br ≈ 79.9, I ≈ 126.9).
Functional Group and Reactivity Differences
Ester Group Variations: Isopropyl vs. Benzyl esters (e.g., CAS 1131605-45-2) may offer enhanced solubility in non-polar solvents due to the aromatic benzyl group . Halogen Effects: Replacing iodine with bromine (e.g., isopropyl 2-amino-5-bromobenzoate) reduces molecular weight by ~47 g/mol and alters electronic properties. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystal lattices, affecting melting points .
Amino vs. Hydroxy Substituents: Isopropyl 5-bromo-2-hydroxybenzoate lacks the amino group, replacing it with a hydroxyl (-OH). This substitution increases acidity (pKa ~10 for phenol vs. ~4.5 for carboxylic acids) and may shift reactivity toward electrophilic aromatic substitution rather than amination pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Isopropyl 2-amino-5-iodobenzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes, including halogenation, esterification, and protecting group strategies. For example:
Precursor preparation : Start with 2-amino-5-iodobenzoic acid (CAS 5326-47-6), synthesized via iodination of anthranilic acid derivatives using iodine monochloride (ICl) in acetic acid .
Esterification : React the benzoic acid derivative with isopropyl alcohol under acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC/DMAP .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H/¹³C NMR to verify ester and amino group positions. The iodine atom’s deshielding effect on adjacent protons (~8.5–9.0 ppm in aromatic regions) is critical .
- Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₀H₁₂INO₂; theoretical ~305.11 g/mol) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The iodine atom at the 5-position enables Suzuki-Miyaura or Ullmann couplings. Test reactivity using Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Monitor selectivity (ortho vs. para) via GC-MS .
- Key factors : Electron-deficient aromatic rings enhance oxidative addition rates in Pd-catalyzed reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
Derivatization : Syntester analogs (e.g., ethyl, benzyl esters) and modify substituents (e.g., fluoro, chloro at the 4-position) .
Biological assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Data interpretation : Correlate logP values (calculated via HPLC retention times) with cellular permeability .
Q. What experimental approaches resolve contradictions in reported reactivity data for iodinated benzoates?
- Methodology :
- Comparative kinetic studies : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate rate-determining steps .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways (e.g., nucleophilic vs. radical mechanisms) .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
- Methodology :
Forced degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Analyze degradation products via LC-MS .
Long-term storage : Monitor purity over 6–12 months at 2–8°C (dark) vs. room temperature. Use Arrhenius plots to predict shelf life .
Q. What strategies enhance regioselectivity in functionalizing the benzoate ring of this compound?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 4-position .
- Radical stabilization : Use AIBN as an initiator for regioselective C–H iodination at electron-rich positions .
Key Research Gaps and Future Directions
- Mechanistic studies : Use isotopic labeling (e.g., ¹²⁵I) to track metabolic pathways in vitro .
- Advanced delivery systems : Encapsulate the compound in liposomes to enhance bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
